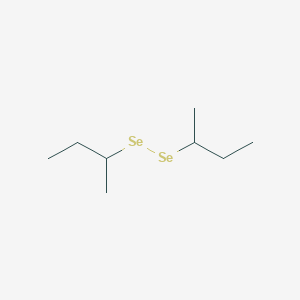
Di(butan-2-yl)diselane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(butan-2-yl)diselane is an organoselenium compound characterized by the presence of two butan-2-yl groups attached to a diselane (Se-Se) bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di(butan-2-yl)diselane can be synthesized through the reaction of butan-2-yl lithium with selenium. The reaction typically involves the following steps:
- Preparation of butan-2-yl lithium by reacting butan-2-yl bromide with lithium metal in anhydrous ether.
- Reaction of butan-2-yl lithium with elemental selenium to form this compound.
The reaction conditions generally require low temperatures to prevent decomposition and ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature control and solvent selection, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Di(butan-2-yl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound to selenides.
Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to facilitate the exchange of groups.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various alkyl or aryl diselanes, depending on the substituent introduced.
Applications De Recherche Scientifique
Di(butan-2-yl)diselane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic effects.
Medicine: Research has explored the potential anticancer properties of selenium-containing compounds, including this compound, due to their ability to induce apoptosis in cancer cells
Industry: It can be used in the synthesis of other organoselenium compounds, which have applications in materials science and catalysis.
Mécanisme D'action
The mechanism by which di(butan-2-yl)diselane exerts its effects, particularly in biological systems, involves the interaction of selenium atoms with cellular components. Selenium can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis. This mechanism is particularly relevant in the context of its potential anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di(phenyl)diselane: Another organoselenium compound with phenyl groups instead of butan-2-yl groups.
Di(methyl)diselane: Contains methyl groups attached to the diselane bond.
Di(ethyl)diselane: Features ethyl groups instead of butan-2-yl groups.
Uniqueness
Di(butan-2-yl)diselane is unique due to the presence of butan-2-yl groups, which impart distinct steric and electronic properties compared to other diselanes
Propriétés
Numéro CAS |
56592-98-4 |
|---|---|
Formule moléculaire |
C8H18Se2 |
Poids moléculaire |
272.2 g/mol |
Nom IUPAC |
2-(butan-2-yldiselanyl)butane |
InChI |
InChI=1S/C8H18Se2/c1-5-7(3)9-10-8(4)6-2/h7-8H,5-6H2,1-4H3 |
Clé InChI |
FJMJPIFAAYBKCP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Se][Se]C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


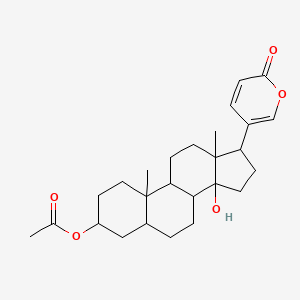
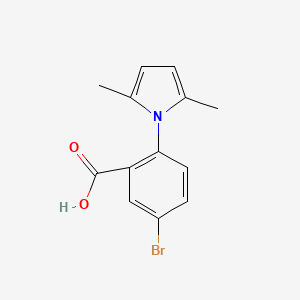

![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)


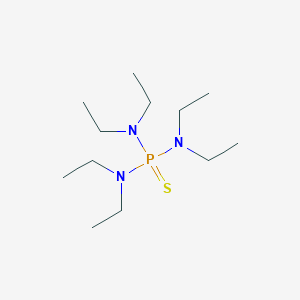
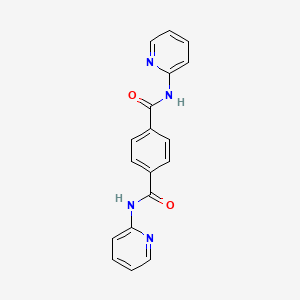
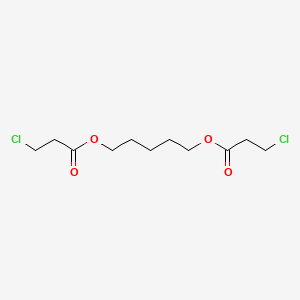
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
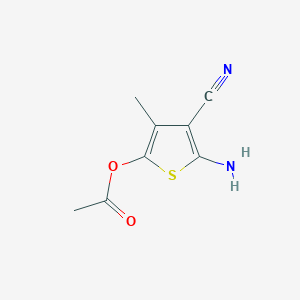

![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
